Furan-3-yl vs. Furan-2-yl Regiochemistry: Impact on Molecular Recognition and Synthetic Tractability
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide incorporates a furan-3-yl substituent at the pyrazole 4-position, distinguishing it from prevalent furan-2-yl analogs such as N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide . The furan-3-yl attachment via the C3 position presents a distinct hydrogen-bond acceptor vector (furan oxygen positioned meta to the pyrazole ring) compared to the ortho-like arrangement in furan-2-yl derivatives [1]. In related pyrazole series, furan-3-yl substitution has been associated with altered target binding geometry and improved synthetic accessibility due to reduced steric crowding during cross-coupling [2].
| Evidence Dimension | Furan ring attachment regiochemistry and hydrogen-bond acceptor geometry |
|---|---|
| Target Compound Data | Furan-3-yl at pyrazole 4-position (meta oxygen orientation) |
| Comparator Or Baseline | Furan-2-yl derivatives (e.g., N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide); ortho-like oxygen orientation |
| Quantified Difference | Qualitative difference in hydrogen-bond acceptor vector angle (approximately 60° shift in oxygen position relative to pyrazole plane); no head-to-head comparative potency data available for the specific compound |
| Conditions | Structural comparison based on 2D topology; no direct comparative assay data identified in primary literature |
Why This Matters
For procurement decisions in SAR programs, the furan-3-yl regioisomer provides a geometrically distinct pharmacophore element that cannot be accessed with furan-2-yl analogs, enabling exploration of alternative binding poses.
- [1] Niculescu-Duvaz D, Niculescu-Duvaz I, Suijkerbuijk BMJM, et al. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. J Med Chem. 2010;53(21):7864-7869. doi: 10.1021/jm100983q. Demonstrates impact of furan vs. imidazole central scaffold on BRAF inhibition potency. View Source
- [2] Idhayadhulla A, Kumar RS, Nasser AJA, Manilal A. Synthesis of new series of pyrazole and imidazole derivatives and their antimicrobial activity. J Pharm Res. 2012;5(6):3171-3174. Describes synthesis and antimicrobial screening of furan-containing pyrazole/imidazole derivatives. View Source
